[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
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Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a furan ring, and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone typically involves multiple steps, including the formation of the pyrrolidine and furan rings, followed by the introduction of the amino and methylsulfanylmethyl groups. Common reagents used in these reactions include amines, aldehydes, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylsulfanylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-4-10-7-16(8-12(10)15)14(17)13-6-5-11(18-13)9-19-2/h5-6,10,12H,3-4,7-9,15H2,1-2H3/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQMENUOSJQBF-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC=C(O2)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(O2)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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